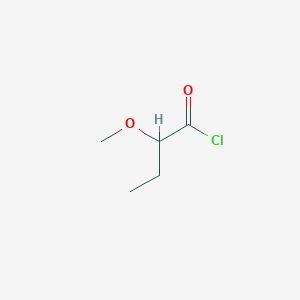
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester
Descripción general
Descripción
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where isonicotinic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Isonicotinic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its ester functional group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active isonicotinic acid, which may interact with enzymes or receptors. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isonicotinate: Similar structure but lacks the ethyl-propyl and methoxy groups.
Ethyl isonicotinate: Similar but with an ethyl group instead of the methoxy group.
6-Methoxy-isonicotinic acid: Lacks the ester moiety.
Uniqueness
2-(1-Ethylpropyl)-6-methoxyisonicotinic acid methyl ester is unique due to the presence of both the methoxy group and the isonicotinic acid methyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
methyl 2-methoxy-6-pentan-3-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-9(6-2)11-7-10(13(15)17-4)8-12(14-11)16-3/h7-9H,5-6H2,1-4H3 |
Clave InChI |
HXCLVHBGCGJZDL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NC(=CC(=C1)C(=O)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{[(methylsulfonyl)oxy]methyl}-5-nitrobenzoate](/img/structure/B8515086.png)

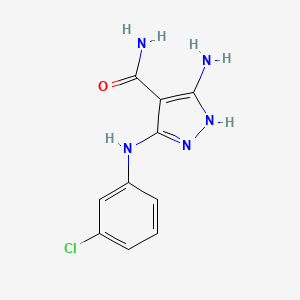

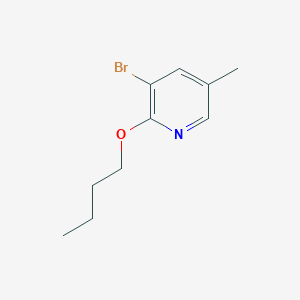
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)
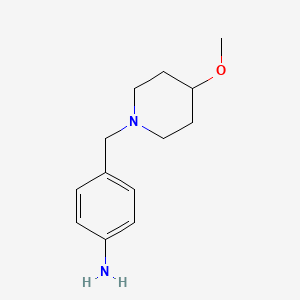
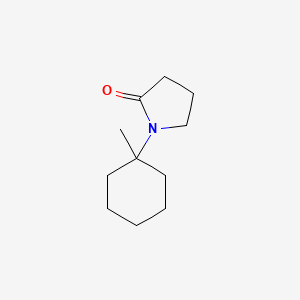
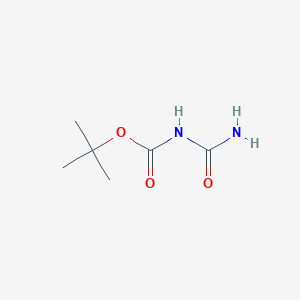
![5-Fluoro-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8515159.png)
![Benzamide,5-chloro-2-hydroxy-n-[4-[3-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8515163.png)
![N-[(4-Butylphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B8515171.png)
![4-[(11-Phenylundecyl)amino]benzoic acid](/img/structure/B8515185.png)
